4-(Cyclopropylsulfamoyl)-2-(trifluoromethyl)phenylboronic acid 4-(Cyclopropylsulfamoyl)-2-(trifluoromethyl)phenylboronic acid
Brand Name: Vulcanchem
CAS No.: 2096339-19-2
VCID: VC11686259
InChI: InChI=1S/C10H11BF3NO4S/c12-10(13,14)8-5-7(3-4-9(8)11(16)17)20(18,19)15-6-1-2-6/h3-6,15-17H,1-2H2
SMILES: B(C1=C(C=C(C=C1)S(=O)(=O)NC2CC2)C(F)(F)F)(O)O
Molecular Formula: C10H11BF3NO4S
Molecular Weight: 309.07 g/mol

4-(Cyclopropylsulfamoyl)-2-(trifluoromethyl)phenylboronic acid

CAS No.: 2096339-19-2

Cat. No.: VC11686259

Molecular Formula: C10H11BF3NO4S

Molecular Weight: 309.07 g/mol

* For research use only. Not for human or veterinary use.

4-(Cyclopropylsulfamoyl)-2-(trifluoromethyl)phenylboronic acid - 2096339-19-2

Specification

CAS No. 2096339-19-2
Molecular Formula C10H11BF3NO4S
Molecular Weight 309.07 g/mol
IUPAC Name [4-(cyclopropylsulfamoyl)-2-(trifluoromethyl)phenyl]boronic acid
Standard InChI InChI=1S/C10H11BF3NO4S/c12-10(13,14)8-5-7(3-4-9(8)11(16)17)20(18,19)15-6-1-2-6/h3-6,15-17H,1-2H2
Standard InChI Key SYAZEHHNBCETRG-UHFFFAOYSA-N
SMILES B(C1=C(C=C(C=C1)S(=O)(=O)NC2CC2)C(F)(F)F)(O)O
Canonical SMILES B(C1=C(C=C(C=C1)S(=O)(=O)NC2CC2)C(F)(F)F)(O)O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises:

  • A phenyl ring serving as the central aromatic scaffold.

  • A boronic acid group (-B(OH)2_2) enabling participation in Suzuki-Miyaura cross-coupling reactions .

  • A trifluoromethyl group (-CF3_3) at the ortho position, conferring electron-withdrawing effects that modulate electronic density and steric bulk .

  • A cyclopropylsulfamoyl group (-SO2_2NH-C3_3H5_5) at the para position, introducing both hydrogen-bonding capacity and conformational rigidity .

Table 1: Estimated Physicochemical Properties

PropertyValue/DescriptionBasis for Estimation
Molecular FormulaC10_{10}H10_{10}BF3_3NO4_4SSum of substituents on phenyl ring
Molecular Weight307.07 g/molCalculated from formula
logP (Lipophilicity)~2.8CF3_3 and sulfamoyl contributions
Water SolubilityLow (due to CF3_3 and aromatic core)Analogous boronic acids
pKa (Boronic Acid)~8.5–9.2Electron-withdrawing substituents

Synthetic Strategies

Retrosynthetic Analysis

The synthesis can be conceptualized through three key steps:

  • Introduction of the trifluoromethyl group: Electrophilic trifluoromethylation using Umemoto’s reagent or CF3_3Cu intermediates .

  • Sulfamoylation: Reaction of a para-aminophenylboronic acid intermediate with cyclopropylsulfonyl chloride .

  • Boronic acid installation: Miyaura borylation of a halogenated precursor using bis(pinacolato)diboron .

Hypothetical Synthetic Pathway

  • Starting Material: 2-Bromo-4-nitrobenzotrifluoride.

  • Borylation:

    • Miyaura reaction with Pd(dppf)Cl2_2 catalyst and bis(pinacolato)diboron in THF .

    • Intermediate: 2-(Trifluoromethyl)-4-nitrophenylboronic acid.

  • Nitro Reduction:

    • Catalytic hydrogenation (H2_2, Pd/C) to 2-(trifluoromethyl)-4-aminophenylboronic acid.

  • Sulfamoylation:

    • Reaction with cyclopropylsulfonyl chloride in pyridine .

  • Purification:

    • Column chromatography (silica gel, EtOAc/hexanes).

Table 2: Critical Reaction Optimization Parameters

StepKey VariablesOptimal Conditions
Miyaura BorylationCatalyst loading, solvent, temperaturePd(dppf)Cl2_2 (5 mol%), THF, 80°C
SulfamoylationBase, stoichiometry, reaction timePyridine (2 equiv), 12 h, RT

Reactivity and Functionalization

Suzuki-Miyaura Cross-Coupling

The boronic acid group enables aryl-aryl bond formation. Electron-withdrawing -CF3_3 and -SO2_2NH groups may necessitate optimized conditions:

  • Base: K2_2CO3_3 or Cs2_2CO3_3 to enhance boronate formation .

  • Solvent: Dioxane/H2_2O mixtures for solubility .

  • Catalyst: Pd(PPh3_3)4_4 or SPhos-Pd-G3 for sterically hindered systems .

Stability Considerations

  • Boronic Acid Protodeboronation: Likely suppressed by ortho-CF3_3 group due to steric protection .

  • Sulfamoyl Hydrolysis: Stable under neutral conditions but susceptible to strong acids/bases .

Challenges and Future Directions

  • Synthetic Complexity: Multi-step synthesis requires careful optimization to avoid boronic acid decomposition.

  • Biological Screening: Limited data on bioavailability; prodrug strategies (e.g., pinacol esterification) may improve permeability .

  • Computational Modeling: DFT studies to predict reactivity and binding modes in drug design .

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